molecular formula C13H15NO6 B1618443 N-[(Benzyloxy)carbonyl]glutamic acid CAS No. 5619-01-2

N-[(Benzyloxy)carbonyl]glutamic acid

Cat. No.: B1618443
CAS No.: 5619-01-2
M. Wt: 281.26 g/mol
InChI Key: PVFCXMDXBIEMQG-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glutamic acid, also known as N-carbobenzyloxy-L-glutamic acid, is a derivative of glutamic acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of the glutamic acid molecule. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]glutamic acid typically involves the reaction of glutamic acid with carbobenzoxy chloride (Cbz-Cl) under alkaline conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-[(Benzyloxy)carbonyl]glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glutamic acid has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.

    Biology: Employed in the synthesis of peptide-based biomolecules for studying protein functions and interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of various peptide-based materials and compounds

Mechanism of Action

The primary mechanism of action of N-[(Benzyloxy)carbonyl]glutamic acid involves its role as a protecting group. The benzyloxycarbonyl group shields the amino group of glutamic acid from reacting with other reagents, allowing selective reactions to occur at other functional groups. This selective protection is crucial in multi-step organic synthesis, particularly in peptide synthesis, where it ensures the correct sequence of amino acids .

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]glutamic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific application in peptide synthesis, where it provides selective protection for the amino group of glutamic acid, facilitating the formation of peptide bonds without unwanted side reactions .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCXMDXBIEMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-01-2, 63648-73-7, 1155-62-0
Record name NSC169154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC169149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbobenzoxy-L-glutamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbobenzoxy-L-glutamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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